![molecular formula C10H19ClF3NO B2722868 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]ethanamine;hydrochloride CAS No. 2445794-85-2](/img/structure/B2722868.png)
2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]ethanamine;hydrochloride is a chemical compound with a unique structure that includes a trifluoromethyl group attached to a cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]ethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexyl ring with a trifluoromethyl group This can be achieved through various methods, including the use of trifluoromethylation reagents
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]ethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]ethanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclohexyl derivatives with different substituents, such as:
- 2-Methoxy-2-[4-(methyl)cyclohexyl]ethanamine
- 2-Methoxy-2-[4-(fluoro)cyclohexyl]ethanamine
Uniqueness
The presence of the trifluoromethyl group in 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]ethanamine;hydrochloride makes it unique compared to other similar compounds. This group can significantly influence the compound’s chemical properties, such as its stability, reactivity, and biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-methoxy-2-[4-(trifluoromethyl)cyclohexyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3NO.ClH/c1-15-9(6-14)7-2-4-8(5-3-7)10(11,12)13;/h7-9H,2-6,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEVGVKKKKWXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1CCC(CC1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[6-(Methylthio)-4-pyrimidinyl]acetonitrile](/img/structure/B2722785.png)
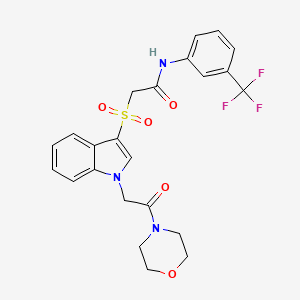

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2722789.png)
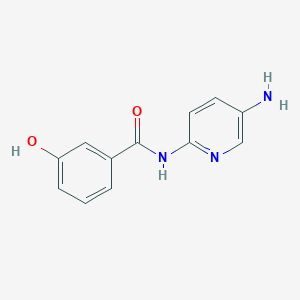
![2-chloro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2722791.png)
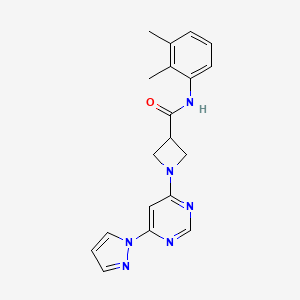
![4-(4-ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2722796.png)
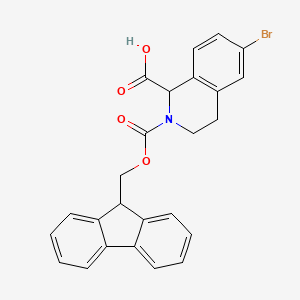
![1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]ethanol](/img/structure/B2722800.png)
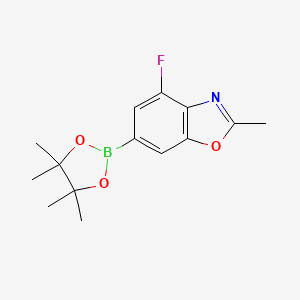
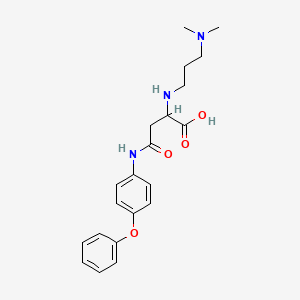
![[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2722806.png)

